molecular formula C7H17ClN2O2 B2549733 N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride CAS No. 91773-82-9

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride

Cat. No.: B2549733
CAS No.: 91773-82-9
M. Wt: 196.68
InChI Key: QLQFDNBBJLUNPY-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminopentyl group and a hydroxyacetamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride typically involves the reaction of N-(5-aminopentyl)maleimide hydrochloride with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) with the aid of a condensing agent like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of the hydroxyacetamide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.

    Substitution: The aminopentyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyacetamide group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)acetamide: This compound is structurally similar but lacks the hydroxy group, which affects its reactivity and applications.

    N-(5-Aminopentyl)maleimide hydrochloride: This precursor compound is used in the synthesis of N-(5-Aminopentyl)-N-hydroxyacetamide hydrochloride and has different chemical properties.

Uniqueness

This compound is unique due to the presence of both an aminopentyl group and a hydroxyacetamide moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(5-aminopentyl)-N-hydroxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(10)9(11)6-4-2-3-5-8;/h11H,2-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQFDNBBJLUNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91773-82-9
Record name N-hydroxy-N-(5-aminopentyl)acetamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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